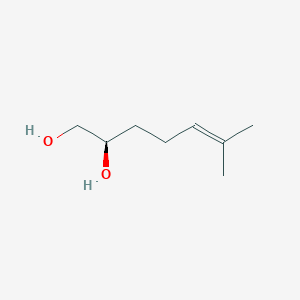![molecular formula C45H72CuF3O5P4S B14888578 Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD17018800 typically involves the reaction of copper(I) salts with phospholanyl ligands under controlled conditions. One common method includes:
Ligand Preparation: The phospholanyl ligands are synthesized through a series of steps involving the reaction of diethylphosphine with appropriate organic substrates.
Complex Formation: The prepared ligands are then reacted with copper(I) trifluoromethanesulfonate in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of MFCD17018800 may involve scaling up the laboratory synthesis methods. This includes:
Batch Processing: Large-scale reactors are used to mix the copper(I) salts and phospholanyl ligands under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity MFCD17018800.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD17018800 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Substitution: Ligand exchange reactions can occur, where the phospholanyl ligands are replaced by other ligands.
Coordination Reactions: The copper center can coordinate with different donor molecules, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in solvents like acetonitrile or dichloromethane.
Coordination: Various donor molecules such as amines or phosphines can be introduced to the copper center under ambient conditions.
Major Products
Oxidation: Higher oxidation state copper complexes.
Substitution: New organometallic complexes with different ligands.
Coordination: Adducts with donor molecules.
Applications De Recherche Scientifique
MFCD17018800 has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.
Biology: Investigated for its potential in bioinorganic chemistry, including interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in materials science for the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which MFCD17018800 exerts its effects involves:
Catalysis: The copper center facilitates electron transfer processes, enabling various catalytic reactions.
Molecular Targets: The compound can interact with substrates through coordination to the copper center, altering their reactivity.
Pathways: In biological systems, it may interact with enzymes or other proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(triphenylphosphine)copper(I) chloride
- Copper(I) iodide
- Copper(I) thiophene-2-carboxylate
Uniqueness
MFCD17018800 is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications compared to other copper(I) complexes.
Propriétés
Formule moléculaire |
C45H72CuF3O5P4S |
|---|---|
Poids moléculaire |
969.6 g/mol |
Nom IUPAC |
copper(1+);(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate |
InChI |
InChI=1S/2C22H36OP2.CHF3O3S.Cu/c2*1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4;2-1(3,4)8(5,6)7;/h2*9-12,17-20H,5-8,13-16H2,1-4H3;(H,5,6,7);/q;;;+1/p-1/t2*17-,18-,19-,20-;;/m00../s1 |
Clé InChI |
XZAHMRIPYPSWIP-NTVBNPERSA-M |
SMILES isomérique |
CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC.CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
SMILES canonique |
CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
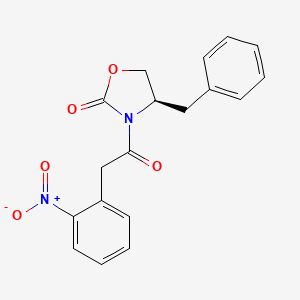
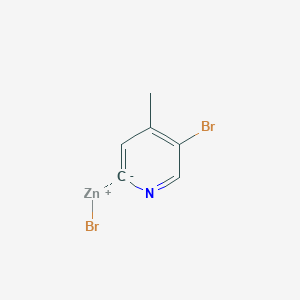

![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
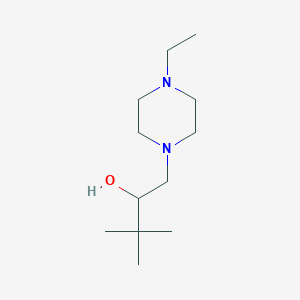

![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)

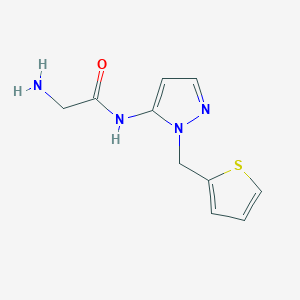
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
